molecular formula C16H19N3O3S B2659591 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034530-76-0

2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2659591
CAS No.: 2034530-76-0
M. Wt: 333.41
InChI Key: DOZBVPWPSMWSGR-UHFFFAOYSA-N
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Description

2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034530-76-0) is a chemical compound with the molecular formula C16H19N3O3S and a molecular weight of 333.41 g/mol . This reagent features a pyrimidine ring linked via an ether bond to a pyrrolidine ring, which is further functionalized with a 3,4-dimethylphenylsulfonyl group. This specific structure, incorporating both a sulfonamide and a pyrimidine moiety, suggests potential for its use in various scientific investigations. Compounds containing pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their widespread presence in molecules with biological activity . The structural attributes of this compound make it a valuable intermediate or building block (building block) for researchers working in areas such as synthetic chemistry, where it can be used to create more complex molecular architectures. Its properties may also lend it to applications in developing pharmacological probes, particularly those targeting enzyme families like kinases, where pyrimidine derivatives are known to act as inhibitors . This product is designated For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-4-5-15(10-13(12)2)23(20,21)19-9-6-14(11-19)22-16-17-7-3-8-18-16/h3-5,7-8,10,14H,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZBVPWPSMWSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Attachment of the Sulfonyl Group: The 3,4-dimethylphenylsulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chloride and a base.

    Ether Linkage Formation: The pyrrolidine intermediate is then reacted with a pyrimidine derivative under basic conditions to form the ether linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene
  • 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
  • 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Uniqueness

Compared to similar compounds, 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring and a pyrrolidine ring linked through an ether bond. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in the synthesis of complex molecules and in various research applications.

Biological Activity

The compound 2-((1-((3,4-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N2O3SC_{15}H_{18}N_2O_3S, with a molecular weight of approximately 306.38 g/mol. The structure includes a pyrimidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a dimethylphenyl substituent.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects depending on the specific targets involved.

Antiinflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing sulfonyl groups have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 Value (μM)Reference
Sulfonyl derivative A0.02
Sulfonyl derivative B0.04
This compoundTBDCurrent Study

Antiviral Activity

Some studies have reported antiviral activities for similar compounds against viruses such as MERS-CoV. The mechanism typically involves preventing viral replication by targeting specific viral enzymes or proteins.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrrolidine derivatives demonstrated that certain modifications led to enhanced COX-2 inhibitory activity. The compound's structure was optimized to improve selectivity and potency against COX enzymes.

Case Study 2: Antiviral Properties

In vitro studies on related compounds showed promising results in inhibiting viral plaque formation by up to 59.2%. This highlights the potential of the pyrimidine scaffold in developing antiviral agents.

Research Findings

Recent investigations into the biological activities of related compounds have yielded various findings:

  • Inhibition of COX Enzymes : Compounds with similar structures have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential.
  • Antiviral Efficacy : Some derivatives exhibited substantial inhibition of viral replication in cell cultures, suggesting that modifications to the pyrimidine structure can enhance antiviral properties.

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